molecular formula C18H15N5O3 B2585461 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 1226443-94-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide

Cat. No.: B2585461
CAS No.: 1226443-94-2
M. Wt: 349.35
InChI Key: AUGJFLDXEBGXDH-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridazinone moiety, and an indazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with an indazole derivative.

    Preparation of Furan-2-yl Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Synthesis of Pyridazinone Moiety: The pyridazinone ring can be formed through the reaction of hydrazine with a suitable diketone, followed by oxidation.

    Coupling Reaction: The furan-2-yl and pyridazinone intermediates are then coupled with an indazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones or hydroxylated furans.

    Reduction: Dihydropyridazines.

    Substitution: N-alkyl or N-acyl indazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its molecular targets.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridazinone moieties may interact with active sites of enzymes, while the indazole core could facilitate binding to receptor sites, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxylate
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-sulfonamide

Uniqueness

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16-8-7-14(15-6-3-11-26-15)22-23(16)10-9-19-18(25)17-12-4-1-2-5-13(12)20-21-17/h1-8,11H,9-10H2,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGJFLDXEBGXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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